2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H18FNO3S and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research by Craig et al. (2005) indicates that compounds with furan-2-ylmethyl and thiophen-2-ylmethyl groups undergo decarboxylative Claisen rearrangement, producing heteroaromatic products. This suggests potential synthetic utility in creating complex heterocyclic structures, potentially applicable in drug discovery and material science (Craig et al., 2005).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) explored chemoselective acetylation using immobilized lipase, highlighting the synthesis of intermediates crucial for antimalarial drugs. This methodological approach could be relevant for modifying compounds like 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide in the synthesis of potentially bioactive molecules (Magadum & Yadav, 2018).
Photooxygenation and Synthesis of γ-Hydroxybutenolides
Kotzabasaki, Vassilikogiannakis, and Stratakis (2016) demonstrated the photooxygenation of thiophenyl-substituted furans, leading to γ-hydroxybutenolides. This synthesis pathway may offer insights into the reactivity of thiophen-2-yl and furan-2-ylmethyl groups under photochemical conditions, relevant for the compound (Kotzabasaki et al., 2016).
Phenothiazine-based Dye-sensitized Solar Cells
Research by Kim et al. (2011) on phenothiazine derivatives with various conjugated linkers, including furan and thiophene, for use in dye-sensitized solar cells, shows the potential of utilizing heteroaromatic compounds in solar energy conversion. This indicates the broader applicability of such structures in materials science and renewable energy technologies (Kim et al., 2011).
Gastroprotective Activity of Heteroaromatic Acetamide Derivatives
Hirakawa et al. (1998) synthesized heteroaromatic acetamide derivatives with furfurylthio and furfurylsulfinyl groups, showing histamine H2 receptor antagonistic activity and gastroprotective actions. This research suggests the therapeutic potential of structurally complex acetamides in treating gastrointestinal disorders (Hirakawa et al., 1998).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c20-17-7-1-2-8-18(17)24-14-19(22)21(13-15-5-3-11-23-15)10-9-16-6-4-12-25-16/h1-8,11-12H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXRFSGIJXVOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.